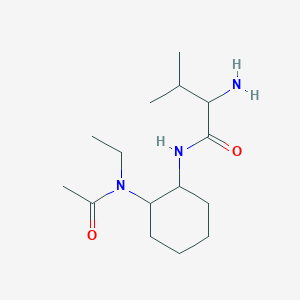
2-Amino-N-((2S)-2-(N-ethylacetamido)cyclohexyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-((2S)-2-(N-ethylacetamido)cyclohexyl)-3-methylbutanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, an ethylacetamido group, and a cyclohexyl ring. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-((2S)-2-(N-ethylacetamido)cyclohexyl)-3-methylbutanamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the cyclohexyl ring, followed by the introduction of the amino and ethylacetamido groups. Specific reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production environment.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-N-((2S)-2-(N-ethylacetamido)cyclohexyl)-3-methylbutanamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
2-Amino-N-((2S)-2-(N-ethylacetamido)cyclohexyl)-3-methylbutanamide has a wide range of applications in scientific research. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying cellular processes. In medicine, its potential therapeutic properties are being explored for treating various diseases. Additionally, the compound’s unique structure makes it valuable for industrial applications, such as the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which 2-Amino-N-((2S)-2-(N-ethylacetamido)cyclohexyl)-3-methylbutanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and triggering downstream effects. Understanding these interactions is crucial for elucidating the compound’s biological and therapeutic potential.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2-Amino-N-((2S)-2-(N-ethylacetamido)cyclohexyl)-3-methylbutanamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include other amino acid derivatives or cyclohexyl-containing molecules. The distinct properties of this compound, such as its reactivity and binding affinity, make it a valuable addition to the repertoire of chemical and biological research tools.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties enable a wide range of applications, from basic research to industrial production. Continued study of this compound will likely uncover new uses and enhance our understanding of its mechanisms of action.
Propriétés
Formule moléculaire |
C15H29N3O2 |
|---|---|
Poids moléculaire |
283.41 g/mol |
Nom IUPAC |
N-[2-[acetyl(ethyl)amino]cyclohexyl]-2-amino-3-methylbutanamide |
InChI |
InChI=1S/C15H29N3O2/c1-5-18(11(4)19)13-9-7-6-8-12(13)17-15(20)14(16)10(2)3/h10,12-14H,5-9,16H2,1-4H3,(H,17,20) |
Clé InChI |
SYJXTMADJWQXPQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1CCCCC1NC(=O)C(C(C)C)N)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,5-Trihydroxy-6-[4-hydroxy-2,6-di(propan-2-yl)phenoxy]oxane-2-carboxylic acid](/img/structure/B14784526.png)

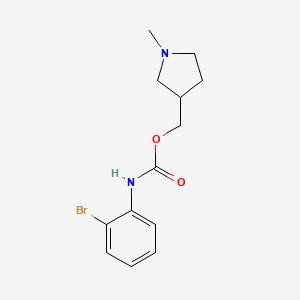
![Methyl 2-[5-(4-chlorophenyl)-7-methoxy-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]acetate](/img/structure/B14784545.png)
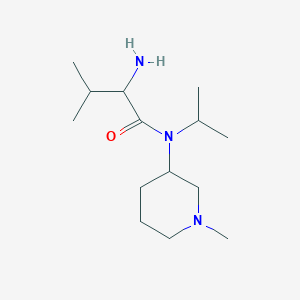
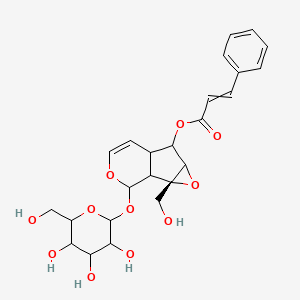
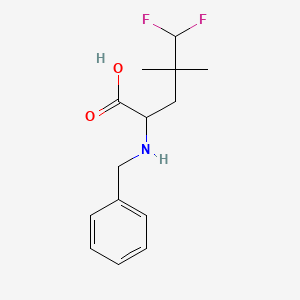
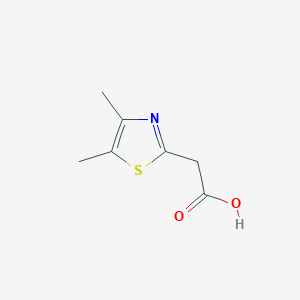


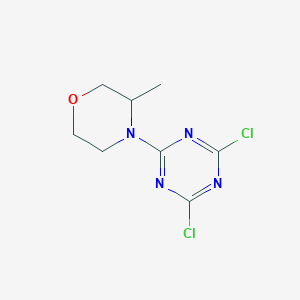
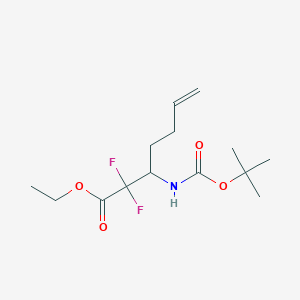
![N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14784604.png)
![2H,6H-Pyrano[3,2-b]xanthen-6-one,3,4-dihydro-5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethyl-](/img/structure/B14784610.png)
